N4-isobutyl-N2-((2-phenylthiazol-4-yl)methyl)pyrimidine-2,4-diamine N4-isobutyl-N2-((2-phenylthiazol-4-yl)methyl)pyrimidine-2,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0059530
InChI: InChI=1S/C18H21N5S/c1-13(2)10-20-16-8-9-19-18(23-16)21-11-15-12-24-17(22-15)14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H2,19,20,21,23)
SMILES: CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=CC=C3
Molecular Formula: C18H21N5S
Molecular Weight: 339.5 g/mol

N4-isobutyl-N2-((2-phenylthiazol-4-yl)methyl)pyrimidine-2,4-diamine

CAS No.:

Cat. No.: VC0059530

Molecular Formula: C18H21N5S

Molecular Weight: 339.5 g/mol

* For research use only. Not for human or veterinary use.

N4-isobutyl-N2-((2-phenylthiazol-4-yl)methyl)pyrimidine-2,4-diamine -

Specification

Molecular Formula C18H21N5S
Molecular Weight 339.5 g/mol
IUPAC Name 4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine
Standard InChI InChI=1S/C18H21N5S/c1-13(2)10-20-16-8-9-19-18(23-16)21-11-15-12-24-17(22-15)14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H2,19,20,21,23)
Standard InChI Key DGRJOOOHPBSAHD-UHFFFAOYSA-N
SMILES CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=CC=C3
Canonical SMILES CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=CC=C3

Introduction

Chemical Structure and Properties

N4-isobutyl-N2-((2-phenylthiazol-4-yl)methyl)pyrimidine-2,4-diamine is a synthetic organic compound with distinctive structural characteristics. The molecule contains a pyrimidine core with diamine substitutions, a thiazole ring bearing a phenyl group, and an isobutyl moiety, creating a complex heterocyclic structure that contributes to its biological activity profile.

The compound presents with the following physical and chemical properties:

PropertyValue
Molecular FormulaC₁₈H₂₁N₅S
Molecular Weight339.5 g/mol
IUPAC Name4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine
Physical AppearanceNot specified in available literature
SolubilityNot specified in available literature

The compound is also available as a hydrochloride salt (KHS101 hydrochloride), which has the following properties:

PropertyValue
Molecular FormulaC₁₈H₂₂ClN₅S
Molecular Weight375.9 g/mol
CAS Numbers321695-37-8, 1784282-12-7 (HCl)
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count6
Rotatable Bond Count7

The structure exhibits three distinct pairings of bond lengths and four distinct bond angles, contributing to its unique three-dimensional configuration and interaction potential with biological targets .

Synonyms and Related Compounds

This compound is known by several names in the scientific literature, which is important for comprehensive literature searches and proper identification:

Synonym
KHS101
KHS-101
N4-(2-methylpropyl)-N2-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine
4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine

The hydrochloride salt form is similarly known by multiple designations:

Synonym for Hydrochloride Salt
KHS101 hydrochloride
KHS-101 hydrochloride
KHS101 HCl
KHS 101 HCl
N4-Isobutyl-N2-((2-phenylthiazol-4-yl)methyl)pyrimidine-2,4-diamine hydrochloride

Structurally, this compound belongs to the broader family of pyrimidine derivatives, which have significant presence in pharmaceutical development due to their versatile biological activities .

Biological Activities and Mechanism of Action

TACC3 Inhibition

N4-isobutyl-N2-((2-phenylthiazol-4-yl)methyl)pyrimidine-2,4-diamine functions primarily as a small-molecule inhibitor of TACC3 (Transforming Acidic Coiled-Coil protein 3), which is a key component of centrosome-microtubule dynamic networks. This inhibitory activity underpins many of its observed biological effects .

TACC3 is significantly associated with various types of human cancer, making its inhibition a potential therapeutic strategy. Research indicates that as a TACC3 inhibitor, this compound suppresses multiple cancer-related cellular processes, including:

  • Cell growth

  • Cellular motility

  • Epithelial-mesenchymal transition (EMT)

  • Cancer cell progression, particularly in breast cancer models

Neuronal Differentiation Activity

One of the most thoroughly investigated biological activities of the compound is its ability to selectively induce neuronal differentiation. Studies have demonstrated that:

  • The compound selectively triggers a neuronal differentiation phenotype in neural progenitor cells (NPCs)

  • Its mechanism of action involves cell cycle exit and specific binding to the TACC3 protein

  • Knockdown of TACC3 in NPCs experimentally recapitulates the phenotype induced by the compound

  • Upon systemic administration, the compound distributes to the brain and results in a significant increase in neuronal differentiation in vivo

These findings suggest that the compound accelerates neuronal differentiation through its interaction with TACC3 and may provide a basis for pharmacological interventions directed at endogenous neural progenitor cells .

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